1-benzoyl-2-(trifluoromethyl)azetidine
Description
Significance of Azetidine (B1206935) Frameworks in Advanced Organic Synthesis
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and versatile synthons in organic synthesis. nih.govrsc.orgresearchgate.netmagtech.com.cn Their importance stems from their unique structural and chemical properties. The inherent ring strain of the azetidine ring, with a strain energy of approximately 25.2 kcal/mol, makes them reactive intermediates for the synthesis of more complex molecules through ring-opening or ring-expansion reactions. researchgate.netrsc.org This reactivity, driven by ring strain, allows azetidines to serve as valuable building blocks for other heterocyclic systems or highly substituted acyclic amines. rsc.orgrsc.org
Despite their reactivity, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgresearchgate.net This balance of stability and reactivity makes them attractive components in drug discovery. researchgate.net The rigid four-membered ring can also confer favorable conformational constraints on a molecule, which can be advantageous for binding to biological targets. acs.org Several FDA-approved drugs, such as the antibiotic delafloxacin (B1662383) and the anticoagulant ximelagatran, incorporate the azetidine motif, highlighting its value in pharmaceutical design. acs.org Furthermore, azetidines serve as surrogates for amino acids in peptidomimetics, influencing the secondary structure of peptides. rsc.orgacs.org Their use as ligands in various catalytic processes is also a promising area of research. rsc.org
Strategic Importance of Trifluoromethyl Moieties in Molecular Design
The introduction of a trifluoromethyl (–CF3) group is a widely used strategy in medicinal chemistry to enhance the properties of bioactive compounds. bohrium.comnih.gov This small functional group can profoundly influence a molecule's physicochemical and biological characteristics. nih.govmdpi.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can alter the acidity or basicity of nearby functional groups and improve interactions with biological targets. mdpi.comwikipedia.org For instance, placing a trifluoromethyl group near an amine can lower the nitrogen atom's basicity, which may reduce off-target effects. nih.gov
The trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bond. mdpi.com This can protect a molecule from metabolic degradation, thereby increasing its half-life. mdpi.com It is often used as a bioisostere for methyl or chloro groups, meaning it can replace these groups without significantly altering the molecule's shape while providing distinct electronic properties. wikipedia.org The incorporation of a –CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.govmdpi.com Notable drugs containing this moiety include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Impact of Trifluoromethyl Group | Reference |
| Metabolic Stability | Increased due to high C-F bond energy. | mdpi.com |
| Lipophilicity | Increased (Hansch π value of +0.88). | mdpi.com |
| Basicity of Amines | Lowered when in proximity. | nih.gov |
| Binding Affinity | Can be enhanced through electrostatic interactions. | mdpi.com |
| Bioisosterism | Acts as a bioisostere for methyl and chlorine groups. | wikipedia.org |
Rationales for N-Benzoylation and N-Protection in Azetidine Chemistry
In the chemistry of azetidines, the nitrogen atom is a key site for functionalization. N-acylation, including N-benzoylation, serves several strategic purposes. Primarily, the benzoyl group acts as a protecting group for the azetidine nitrogen. This is crucial during multi-step syntheses where the nucleophilic nitrogen might otherwise interfere with reactions at other sites on the molecule.
Furthermore, the introduction of an acyl group, such as benzoyl, on the azetidine nitrogen can activate the ring. rsc.org This activation enhances the ring's susceptibility to nucleophilic attack and ring-opening reactions. rsc.orgnih.gov The electron-withdrawing nature of the benzoyl group increases the strain and polarization of the ring, facilitating cleavage of the C-N bonds under specific conditions. youtube.com This strategy is synthetically useful for converting azetidines into a variety of functionalized acyclic amines. nih.gov For example, N-acylated azetidines can react with organometallic reagents to form stable tetrahedral intermediates that lead to ring-opened products. rsc.org The choice of the acyl group can influence the reactivity and the conditions required for subsequent transformations.
Overview of Research Trajectories for Novel Trifluoromethylated Azetidines
The development of synthetic routes to novel trifluoromethylated azetidines is an active area of research, driven by their potential as valuable building blocks in medicinal chemistry. nih.gov Research focuses on creating stereochemically defined azetidines bearing the trifluoromethyl group, as the precise three-dimensional arrangement of atoms is often critical for biological activity.
Several synthetic strategies have been explored to construct the 2-(trifluoromethyl)azetidine (B2671701) scaffold. nih.gov One common approach involves the intramolecular cyclization of γ-chloro-α-(trifluoromethyl)amines. nih.govnih.gov Another route is the reduction or functionalization of trifluoromethylated β-lactams (azetidin-2-ones). nih.govrsc.org More recent and innovative methods include the strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Reacting these precursors with reagents such as benzyl (B1604629) chloroformate can yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov The synthesis of enantiomerically pure α-trifluoromethylated azetidine-2-carboxylic acid, a constrained amino acid analogue, has also been reported, highlighting the interest in these compounds for peptide and peptidomimetic chemistry. acs.orgnih.gov These research efforts aim to expand the chemical space accessible to medicinal chemists, providing new tools for the design of future therapeutics. nih.gov
Table 2: Synthetic Strategies for 2-(Trifluoromethyl)azetidines
| Synthetic Approach | Description | Reference |
| Intramolecular Cyclization | Ring closure of γ-chloro-α-(trifluoromethyl)amines. | nih.govnih.gov |
| β-Lactam Reduction | Reduction of a trifluoromethylated azetidin-2-one. | nih.govrsc.org |
| Strain-Release Reaction | Ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. | nih.gov |
| Strecker-type Reaction | Synthesis of α-trifluoromethylated azetidine-2-carboxylic acid from a chiral intermediate. | nih.gov |
Properties
CAS No. |
2703779-43-3 |
|---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzoyl 2 Trifluoromethyl Azetidine and Its Derivatives
Precursor Synthesis and Stereocontrol in Chiral Building Blocks
The synthesis of appropriately functionalized precursors is a critical step in the construction of chiral 2-(trifluoromethyl)azetidines. This often involves the stereoselective formation of carbon-carbon and carbon-nitrogen bonds, as well as the controlled introduction of the trifluoromethyl group.
The introduction of the trifluoromethyl (CF3) group in a stereoselective manner is a key challenge in the synthesis of these compounds. Several methods have been employed to achieve this, often relying on the use of chiral auxiliaries or catalysts.
One common approach involves the diastereoselective addition of organometallic reagents to chiral imines derived from materials like phenylglycinol and fluoral. nih.gov Another strategy utilizes the intramolecular ring-opening of an α-(trifluoromethyl)-α-amino epoxide. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the chiral precursor.
Recent advancements have focused on catalytic asymmetric methods. For instance, organocatalytic methods have been developed for the synthesis of chiral α-trifluoromethyl boronic acids, which can serve as versatile building blocks. digitellinc.com These methods often employ BINOL-derived catalysts to achieve high levels of enantioselectivity. digitellinc.com
The table below summarizes some of the key reagents and methods used for the stereoselective introduction of the trifluoromethyl group.
| Reagent/Method | Description | Reference |
| Ruppert's Reagent (TMSCF3) | Used for nucleophilic trifluoromethylation of imines, often with chiral auxiliaries for asymmetric induction. | wikipedia.org |
| Trifluoromethyl-metal reagents | Organometallic reagents like CF3Cu are used in coupling reactions to introduce the CF3 group. | wikipedia.org |
| Electrophilic Trifluoromethylating Reagents | Reagents such as Umemoto's and Togni's reagents can deliver a "CF3+" equivalent to nucleophiles. | nih.gov |
| Organocatalysis | Chiral catalysts, such as those derived from BINOL, can promote the enantioselective addition of trifluoromethyl groups. | digitellinc.com |
The enantioselective preparation of the azetidine (B1206935) ring itself is another crucial aspect. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or the separation of diastereomers.
A concise, eight-step synthesis of a highly functionalized azetidine aldehyde, a precursor for natural products like penaresidin (B1208786) B, has been developed. nih.govrsc.orgrsc.org This synthesis utilizes a regio- and stereoselective tandem hydroamination/glycosylation of a glycal as the key step to establish the required stereocenters. nih.govrsc.orgrsc.org
Another approach involves the use of chiral sulfinamide chemistry to prepare chiral N-propargylsulfonamides, which can then be converted to chiral azetidin-3-ones with high enantiomeric excess. nih.gov The use of a tert-butanesulfonyl protecting group allows for its removal under acidic conditions without affecting the azetidine ring. nih.gov
The following table highlights different approaches for the enantioselective synthesis of azetidine precursors.
| Method | Key Features | Reference |
| Tandem Hydroamination/Glycosylation | Regio- and stereoselective formation of 3-amino-2,3-dideoxysugars as precursors. | nih.govrsc.orgrsc.org |
| Chiral Sulfinamide Chemistry | Preparation of chiral N-propargylsulfonamides leading to chiral azetidin-3-ones. | nih.gov |
| Copper-Catalyzed Boryl Allylation | Enantioselective difunctionalization of azetines to form 2,3-disubstituted azetidines. | acs.org |
| Intramolecular Cyclization of Chiral Amino Alcohols | Construction of the azetidine ring from readily available chiral amino alcohols. | organic-chemistry.org |
Construction of the Azetidine Ring System
The formation of the four-membered azetidine ring is often the most challenging step in the synthesis. Various cyclization strategies have been developed, including intramolecular nucleophilic substitutions, cycloadditions, and methods involving organometallic reagents.
Intramolecular cyclization is a common and effective method for constructing the azetidine ring. organic-chemistry.orgresearchgate.net This typically involves the reaction of a γ-amino alcohol or a related derivative where a leaving group at the γ-position is displaced by the nitrogen atom. organic-chemistry.org
Several methods facilitate this ring closure:
Mitsunobu Reaction: Intramolecular Mitsunobu reaction of γ-amino alcohols provides a reliable route to N-substituted azetidines. rsc.org
Mesylation/Tosylation followed by Base-induced Cyclization: Activation of the hydroxyl group of a γ-amino alcohol as a mesylate or tosylate, followed by treatment with a base, is a widely used two-step procedure. organic-chemistry.org
From Dihalides: A one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation offers an efficient route. organic-chemistry.org
From Epoxides: Lanthanide triflates, such as La(OTf)3, can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.org
Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate provide a direct entry to substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net
Organometallic reagents play a significant role in modern synthetic methods for azetidine formation. organic-chemistry.org These methods often offer high efficiency and functional group tolerance.
Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp3)-H bonds at the γ-position of picolinamide-protected amines, catalyzed by palladium(II), enables the synthesis of functionalized azetidines. rsc.org
Zirconium-Catalyzed Reactions: The reaction of ethylmagnesium chloride with imines in the presence of a zirconium catalyst generates C,N-dimagnesiated compounds that can be trapped with electrophiles to form azetidines. organic-chemistry.org
Copper-Catalyzed Alkylation: 1-Azabicyclo[1.1.0]butane can be directly alkylated with organometallic reagents in the presence of a copper catalyst to yield bis-functionalized azetidines. organic-chemistry.org
Photochemical and radical-mediated reactions have emerged as powerful tools for the synthesis of azetidines, often proceeding under mild conditions. wikipedia.org
Aza Paternò-Büchi Reaction: Visible-light-mediated intermolecular [2+2] photocycloadditions between alkenes and oximes or amines can produce azetidines. rsc.orgnih.gov For example, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates for this transformation. rsc.org
Radical Strain-Release Reactions: Photocatalytic strategies can be employed for the difunctionalization of azabicyclo[1.1.0]butanes (ABBs) via a radical strain-release process, providing access to densely functionalized azetidines. unife.it
Radical Cyclization of Ynamides: A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides offers a general method for the synthesis of azetidines. nih.gov
Introduction and Manipulation of the Benzoyl Group
N-Acylation Methods for Azetidines
N-acylation of azetidines is a fundamental transformation in the synthesis of derivatives like 1-benzoyl-2-(trifluoromethyl)azetidine. orientjchem.org This reaction is typically achieved by treating the azetidine with an acylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. orientjchem.org The choice of solvent and reaction conditions can be critical for achieving high yields and purity.
Various methods have been developed for N-acylation, including catalyst-free approaches and those employing catalysts to enhance efficiency and selectivity. orientjchem.org While traditional methods often utilize organic solvents, the development of greener methodologies using water as a solvent has gained attention. nih.gov The reactivity of the azetidine nitrogen is a key factor, and the presence of the electron-withdrawing trifluoromethyl group at the C2 position can influence the nucleophilicity of the nitrogen atom, potentially requiring optimized reaction conditions.
Commonly used acylating agents and conditions are summarized in the table below.
| Acylating Agent | Catalyst/Base | Solvent | Key Features |
| Benzoyl Chloride | Triethylamine, Pyridine | Dichloromethane, Chloroform | Standard and widely used method. |
| Benzoic Anhydride | DMAP (catalytic) | Acetonitrile (B52724), THF | Offers milder conditions compared to acid chlorides. |
| N-Benzoylbenzotriazole | None | THF, Dichloromethane | Highly efficient acylation with easy work-up. organic-chemistry.org |
| Benzoyl Chloride | FeCl3 (catalytic), DIPEA | Acetonitrile | Catalytic method for regioselective benzoylation. nih.govresearchgate.net |
Regioselective Benzoylation Approaches
In the context of synthesizing this compound, regioselectivity primarily pertains to the selective acylation of the azetidine nitrogen over other potentially reactive functional groups if the substrate were more complex. However, for a simple 2-(trifluoromethyl)azetidine (B2671701), the main challenge is achieving efficient N-acylation.
For more complex azetidine derivatives with multiple nucleophilic sites, regioselective benzoylation becomes a critical consideration. Methodologies employing catalysts, such as iron(III) chloride (FeCl3) with acetylacetone, have been shown to direct benzoylation to specific hydroxyl groups in polyol-containing molecules. nih.govresearchgate.net While not directly applied to the N-acylation of a simple azetidine in the provided literature, these principles of catalytic control could be adapted to achieve regioselectivity in more functionalized azetidine systems. The choice of catalyst and reaction conditions can influence which nucleophilic site is preferentially acylated. nih.gov
Stereoselective and Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Strategies to achieve this include the use of chiral catalysts, asymmetric induction from a chiral auxiliary or substrate, and the resolution of racemic mixtures. medwinpublishers.comresearchgate.netresearchgate.net
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts offers a powerful and atom-economical approach to enantioselective synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the desymmetrization of N-acyl-azetidines. rsc.org These catalysts can activate the azetidine nitrogen and a nucleophile simultaneously, creating a chiral environment that directs the reaction to favor one enantiomer. rsc.org Density Functional Theory (DFT) calculations have shown that the selectivity arises from the specific fit of the substrate within the catalyst's chiral pocket. rsc.org
Another approach involves the use of chiral metal complexes. For example, a copper(I) complex has been used to promote the intramolecular cyclization of β-keto trifluoromethyl amines, leading to trifluoromethylated aziridines with excellent stereoselectivity. rsc.org While this example leads to an aziridine, similar principles of metal-catalyzed asymmetric cyclization could potentially be applied to the synthesis of chiral 2-(trifluoromethyl)azetidines.
| Chiral Catalyst Type | Reaction Type | Key Features |
| BINOL-derived Phosphoric Acid | Desymmetrization of N-acyl-azetidines | Bifunctional activation of azetidine and nucleophile. rsc.org |
| Chiral Gold(I) Complexes | Oxidative cyclization of chiral N-propargylsulfonamides | Leads to chiral azetidin-3-ones. nih.gov |
Asymmetric Induction in Ring Formation
Asymmetric induction relies on the influence of a pre-existing chiral center in the starting material to control the stereochemical outcome of the reaction. rsc.orgyoutube.com This can be achieved by using a chiral substrate or a chiral auxiliary.
In the synthesis of chiral 2-(trifluoromethyl)azetidines, a common strategy involves the cyclization of a chiral precursor. For instance, starting from a chiral amino alcohol, a three-step sequence involving N-alkylation, chlorination, and subsequent intramolecular cyclization can yield enantiomerically pure substituted azetidines. capes.gov.br The stereochemistry of the starting material directly dictates the stereochemistry of the final azetidine ring.
Another example involves the diastereoselective addition of organometallic reagents to chiral imines derived from phenylglycinol and fluoral, which can lead to precursors for 2-(trifluoromethyl)azetidines. nih.gov The chiral auxiliary, in this case, directs the addition to one face of the imine, establishing the stereocenter that will become the C2 of the azetidine ring.
Resolution Techniques for Enantiomeric Enrichment
Resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through several techniques, including:
Classical Resolution: This involves reacting the racemic azetidine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by crystallization. Subsequent removal of the resolving agent affords the individual enantiomers of the azetidine.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to their separation. This method is often used for both analytical and preparative-scale separations.
While specific examples of the resolution of this compound are not detailed in the provided search results, these are general and effective techniques for obtaining enantiomerically pure compounds. medwinpublishers.com
Chemical Reactivity and Mechanistic Investigations of 1 Benzoyl 2 Trifluoromethyl Azetidine
Ring-Opening and Ring-Expansion Reactions of the Azetidine (B1206935) Core
The significant ring strain inherent in the four-membered azetidine ring is a primary driver of its reactivity, making it susceptible to reactions that lead to ring cleavage or expansion. researchgate.netscielo.org.mx These transformations, often termed strain-release reactions, provide pathways to more complex acyclic amines or larger heterocyclic systems. researchgate.netnih.gov The presence of the 2-trifluoromethyl group profoundly influences the course of these reactions. researchgate.net
Ring-opening of the azetidine can be initiated by various reagents and conditions, leading to a diverse array of products. nih.govnih.gov For instance, the reaction of related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) yields substituted 3-chloroazetidines and azetidin-3-ols, respectively. nih.gov Similarly, palladium-catalyzed hydrogenolysis provides a route to cis-3-aryl-2-trifluoromethyl azetidines. nih.gov In some cases, unexpected rearrangements can occur; a reported attempt at a spirocyclization via an azetidine intermediate led to a ring expansion, forming a [4.2.0]-bicyclic system instead of the expected [3.3.0]-spirocycle. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Ring Opening | Nucleophiles (O, N, C, S, Halogen) on N-quaternized azetidinium salts | α-(trifluoromethyl)amines | researchgate.net |
| Strain-Release Ring Opening | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | nih.govnih.gov |
| Strain-Release Ring Opening / Hydration | Trifluoroacetic anhydride, followed by hydrolysis | 2-(Trifluoromethyl)azetidin-3-ols | nih.govnih.gov |
| Hydrogenolysis | H₂, Pd catalyst | cis-3-Aryl-2-(trifluoromethyl)azetidines | nih.govnih.gov |
| Ring Expansion | Intramolecular spirocyclization conditions | [4.2.0]-Bicyclic systems | nih.gov |
The reactivity of the azetidine ring is significantly enhanced through activation by either electrophiles or nucleophiles. researchgate.net Electrophilic activation typically involves the nitrogen atom. Protonation of the nitrogen with a strong acid, for example, generates an azetidinium salt. researchgate.net This positively charged intermediate is highly susceptible to attack by nucleophiles, leading to ring cleavage. researchgate.net A key strategy involves the quaternization of the azetidine nitrogen, which dramatically increases the ring's susceptibility to nucleophilic attack. researchgate.net This activation method allows for subsequent regiospecific ring-opening at the C4 position by a wide range of nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles. researchgate.net
Alternatively, ring-opening can be triggered by electrophilic activation of the nitrogen atom with an acylating agent, like benzyl chloroformate, which facilitates a concomitant nucleophilic attack on the ring. nih.gov The process starts with the electrophilic agent reacting with the nitrogen, which activates the strained ring for a subsequent ring-opening step by a nucleophile. nih.gov
The stereochemistry of the starting azetidine often dictates the stereochemical outcome of its ring transformation reactions. Research on related systems has shown that these reactions can proceed with a high degree of stereoselectivity. For example, the palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes, precursors to the azetidine system, provides convenient access to cis-2,3-disubstituted azetidines. nih.govnih.gov
In ring-opening reactions, the mechanism determines the stereochemical outcome. Mechanistic and computational studies on similar strained systems have revealed that a complete stereoinversion can occur upon nucleophilic attack, which is indicative of a concerted SN2-type ring-opening mechanism. beilstein-journals.org However, in some cases, the stereochemical control can be poor. For instance, the radical reduction of a related 3-chloro-2-(trifluoromethyl)azetidine derivative resulted in a nearly 1:1 mixture of diastereomeric azetidines. nih.gov This lack of selectivity was attributed to steric interactions in the transition states for hydrogen atom transfer. nih.gov
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a dominant feature of the molecule, profoundly influencing its stability and reactivity, though the group itself is generally unreactive.
The trifluoromethyl group is known for its exceptional stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making derivatization of the CF3 moiety extremely challenging. Consequently, transformations that directly modify or functionalize the CF3 group on the azetidine ring are not commonly reported in the literature. The group typically remains intact throughout chemical manipulations of other parts of the molecule.
The trifluoromethyl group exerts a powerful influence on the reactivity of the azetidine ring primarily through its strong electron-withdrawing inductive effect. nih.govresearchgate.net This electronic effect has several important consequences:
Basicity Reduction: The CF3 group significantly lowers the basicity of the azetidine nitrogen atom. nih.gov This reduced basicity can prevent off-target effects in medicinal chemistry contexts and alters the conditions needed for N-alkylation or N-acylation reactions. nih.gov
Ring Activation: The electron-withdrawing nature of the CF3 group influences the reactivity profile of the azetidine ring, making it distinct from azetidines bearing other types of electron-withdrawing groups at the C2 position. researchgate.net This effect can facilitate ring-opening reactions by stabilizing anionic intermediates or transition states.
Stereochemical Control: The trifluoromethyl group has a demonstrable influence on the stereochemical outcome of reactions. nih.gov Its steric bulk, which is comparable to an isopropyl group, and its electronic properties can direct the approach of reagents, leading to specific diastereomers. nih.gov For example, in palladium-catalyzed hydrogenolysis reactions, the CF3 group plays a crucial role in determining the final stereochemistry of the product. nih.gov
Activation of Adjacent Positions: While not a direct reaction of the azetidine, studies on other molecules have shown that a benzylic CF3 group can significantly accelerate reactions by stabilizing intermediates through its electron-withdrawing nature, a principle that applies to the C2 position of the azetidine ring.
Reactivity at the N-Benzoyl Moiety
The N-benzoyl group functions as an amide and its primary reactivity involves cleavage (deprotection) to yield the corresponding secondary amine (NH-azetidine). This transformation is crucial for further functionalization of the nitrogen atom. The stability of the N-benzoyl group and the conditions required for its removal can be influenced by the other substituents on the azetidine ring.
Conventional methods for amide cleavage, such as strong acid or base hydrolysis, can sometimes lead to undesired side reactions, including the opening of the strained azetidine ring. nih.gov Therefore, milder and more selective methods are often sought. Research into the cleavage of N-benzoyl groups in sensitive molecules has identified alternative reagents.
| Reagent/Conditions | Substrate Type | Outcome | Reference |
|---|---|---|---|
| Ethane-1,2-diamine, Acetic Acid, in Methanol (B129727), reflux | N-benzoyl thiourea (B124793) (base-sensitive) | Mild, neutral cleavage of benzoyl group | nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | O-benzoyl groups on a nucleoside | Deprotection of benzoyl group | researchgate.net |
| Aqueous NaOH in Methanol, 75 °C | Nitrobenzyl amides | Cleavage of N-benzyl type amides | researchgate.net |
These specialized conditions highlight the need to tailor deprotection strategies to the specific substrate to avoid decomposition of the sensitive azetidine ring. nih.gov The successful cleavage of the N-benzoyl group opens up the possibility of introducing a wide variety of other substituents onto the azetidine nitrogen, making it a key step in the synthesis of diverse azetidine libraries.
Deprotection and Functional Group Interconversion Strategies
The N-benzoyl group serves as a crucial protecting group in the chemistry of 2-(trifluoromethyl)azetidines. Its removal and the subsequent interconversion to other functional groups are key strategies for molecular diversification. While the benzoyl group can be cleaved, related N-protected azetidines, such as N-Cbz (carboxybenzyl) protected systems, offer a clear blueprint for these transformations.
A common strategy involves the removal of an N-acyl or N-alkoxycarbonyl group to yield the free N-H azetidine, which is a versatile intermediate for further functionalization. nih.gov For instance, an N-Cbz protected azetidine sulfonyl fluoride (B91410) can be deprotected using trimethylsilyl (B98337) iodide (TMSI) to furnish the secondary amine in quantitative yield. nih.gov This free amine can then be readily converted to other protecting groups, such as a t-butoxycarbonyl (Boc) group, by reacting it with Boc anhydride. nih.gov This two-step sequence represents a powerful functional group interconversion, allowing for the installation of a protecting group with different stability and reactivity profiles.
Table 1: Example of Functional Group Interconversion on a Related Azetidine System nih.gov
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Deprotection | N-Cbz-azetidine | TMSI | NH-azetidine | Quantitative |
This deprotection-reprotection strategy is broadly applicable and highlights a pathway for modifying the 1-benzoyl-2-(trifluoromethyl)azetidine core, enabling the synthesis of diverse analogues for various applications. nih.gov
Benzoyl Group as an Activating or Directing Group
The N-benzoyl group on the azetidine ring is not merely a protecting group; its electronic properties actively influence the molecule's reactivity. As an electron-withdrawing group, the benzoyl moiety significantly reduces the electron density on the nitrogen atom. rsc.org This deactivation lowers the nucleophilicity of the nitrogen, a factor that must be considered during synthesis. For example, the intramolecular cyclization to form certain 1-alkyl-2-(trifluoromethyl)azetidines requires the use of a strong base like LiHMDS, precisely because the electron-withdrawing trifluoromethyl group reduces the nitrogen's inherent nucleophilicity. rsc.org The addition of a second electron-withdrawing group like benzoyl would be expected to enhance this effect.
Furthermore, such electronic modulation can act as a directing influence in stereoselective reactions. In analogous systems, the strategic placement of electron-withdrawing groups on benzyl protecting groups has been shown to control the stereochemical outcome of glycosylation reactions. nih.gov A study demonstrated that increasing the number of trifluoromethyl groups on a benzyl ether protecting group on a glucosyl donor led to a substantial increase in 1,2-cis-selectivity. nih.gov This effect is attributed to the electronic modulation of the reaction intermediates. By analogy, the N-benzoyl group in this compound is expected to play a significant role in activating the ring towards certain transformations or directing the stereochemical course of reactions at adjacent positions, although specific studies detailing this for the title compound are limited.
Theoretical and Computational Studies on 1 Benzoyl 2 Trifluoromethyl Azetidine
Reaction Mechanism Predictions and Validation
Transition State Characterization for Azetidine (B1206935) Formation and Reactivity
The formation and subsequent reactions of the 2-(trifluoromethyl)azetidine (B2671701) ring system are critically dependent on the structure and energetics of the associated transition states. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in characterizing these fleeting structures.
One key pathway to substituted 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). In the reaction of an ABB with an electrophile like benzyl (B1604629) chloroformate, the formation of the azetidine proceeds through a transition state (TS1) where the electrophile activates the nitrogen atom. This leads to a nucleophilic attack by the counter-ion (e.g., chloride) at the C3 position. The transition state involves a concerted process of C3-nucleophile bond formation and C3-N bond cleavage. nih.gov It has been suggested that for certain substrates, there is no significant positive charge buildup at the C3 position in the transition state. nih.gov
Further functionalization of the azetidine ring, such as through radical reduction, also involves distinct transition states. For example, the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine derivative with tributyltin hydride (n-Bu₃SnH) proceeds via a configurationally labile benzylic radical intermediate. The stereochemical outcome is determined by the transition states for hydrogen atom transfer. These transition states, designated as TS2 and TS2' , correspond to the delivery of the hydrogen atom either trans or cis to the trifluoromethyl group, respectively. nih.gov The steric interactions within these transition states, such as between the bulky CF₃ group and other substituents or the hydride donor, are crucial in determining the diastereomeric ratio of the final product. nih.gov
DFT calculations on related N-acyl-azetidine desymmetrization reactions reveal that the catalyst and substrates come together in a highly organized transition state complex. rsc.org The activation of the azetidine nitrogen by a chiral catalyst, such as a phosphoric acid, alongside the activation of the incoming nucleophile, is a common feature. rsc.org These calculations confirm that the reaction often proceeds through a bifunctional activation mechanism, where the catalyst acts as both a Brønsted acid and a Brønsted base. rsc.org
| Transition State | Description | Key Interacting Species | Governing Factors | Reference |
|---|---|---|---|---|
| TS1 | Ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | ABB, Electrophile (e.g., Benzyl Chloroformate), Nucleophile (e.g., Cl⁻) | Concerted bond formation/cleavage, orbital alignment | nih.gov |
| TS2 / TS2' | Hydrogen atom transfer to a C3-radical azetidine intermediate | Azetidinyl radical, n-Bu₃SnH | Steric interactions between CF₃ group and hydride donor | nih.gov |
| Enantiodetermining TS | Catalytic desymmetrization of an N-acyl azetidine | Azetidine, Nucleophile, Chiral Catalyst | Distortion energy, non-covalent interactions, catalyst-substrate fit | rsc.org |
Solvent Effects on Reaction Pathways
The choice of solvent can have a profound impact on the reaction rates and selectivity of processes involving azetidines. Computational models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to simulate these effects. rsc.org
In polar strain-release reactions for forming the azetidine ring, solvents like acetone (B3395972) are used to facilitate the reaction under mild conditions. nih.gov The ability of polar solvents to stabilize charged intermediates or transition states is critical. For instance, in the reactivity of azetidine sulfonyl fluorides, a related class of strained rings, solvent polarity dictates the reaction outcome. Polar solvents such as methanol (B129727) and acetonitrile (B52724) can effectively stabilize a potential carbocation intermediate, promoting an entropically driven extrusion of SO₂. nih.gov In contrast, using less polar solvents like tetrahydrofuran (B95107) (THF) can favor an alternative pathway by increasing the relative rate of nucleophilic attack (SuFEx pathway). nih.gov
Computational studies on the desymmetrization of N-acyl azetidines have explicitly included solvent effects (e.g., toluene) in the energy calculations. rsc.org These models show that the solvent can influence the relative free energies of the competing diastereomeric transition states, thereby affecting the enantiomeric excess (e.e.) of the product. The stabilization of the transition state complex by the solvent environment is a key parameter in accurately predicting the experimental outcome. rsc.org
| Solvent | Solvent Type | Observed/Predicted Effect | Reaction Type | Reference |
|---|---|---|---|---|
| Acetone | Polar Aprotic | Facilitates strain-release ring-opening under mild conditions. | Azetidine formation from ABBs | nih.gov |
| Methanol/Acetonitrile | Polar Protic/Aprotic | Stabilizes carbocationic intermediates, promoting elimination pathways. | Reactivity of azetidine sulfonyl fluorides | nih.gov |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Favors nucleophilic substitution over elimination pathways. | Reactivity of azetidine sulfonyl fluorides | nih.gov |
| Toluene | Nonpolar | Used in computational models to accurately reproduce experimental e.e. by modeling the nonpolar reaction environment. | Catalytic asymmetric desymmetrization | rsc.org |
Design Principles for Catalytic Asymmetric Synthesis
The synthesis of enantioenriched 1-benzoyl-2-(trifluoromethyl)azetidine relies on catalytic asymmetric methods. Computational studies are central to understanding the sources of enantioselectivity and to the rational design of new, more effective catalysts and methodologies.
Ligand-Substrate Interactions in Chiral Catalysis
In catalytic asymmetric synthesis, the high enantioselectivity arises from the precise spatial arrangement of the substrate and nucleophile within the chiral environment created by the catalyst's ligand. The difference in the activation energies of the two competing diastereomeric transition states (one leading to the (R)-enantiomer and the other to the (S)-enantiomer) determines the stereochemical outcome.
Computational analyses of related systems have shown that this energy difference is a delicate balance of two main factors:
Distortion Energy : This is the energy required to deform the catalyst and the substrates from their ground-state geometries to the geometries they adopt in the transition state. The favored transition state is one that requires less distortion. rsc.org
Interaction Energy : This refers to the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, CH-π interactions) between the ligand and the substrates in the transition state. Favorable interactions stabilize the transition state. rsc.org
In the phosphoric acid-catalyzed desymmetrization of N-acyl azetidines, the catalyst's pocket, defined by bulky groups on the chiral backbone (like BINOL), creates a well-defined space. rsc.org The substrate orients itself to minimize steric clashes and maximize stabilizing non-covalent interactions. The benzoyl group and the incoming nucleophile preferentially occupy specific empty quadrants of this chiral pocket, and the ability of the substrate to fit snugly into this pocket drives the selectivity. rsc.org
Rational Design of Stereoselective Methodologies
Building on the understanding of ligand-substrate interactions, new stereoselective methods can be rationally designed. Computational chemistry allows for the in silico screening of potential catalysts and the prediction of their effectiveness before any experimental work is undertaken.
The design principles for new methodologies often focus on:
Creating a Well-Defined Chiral Pocket : The catalyst's ligand should possess sterically demanding groups that effectively shield certain faces of the reactive center, allowing the substrate to approach from only one direction. rsc.org
Exploiting Bifunctional Catalysis : Catalysts that can simultaneously activate both the electrophile (the azetidine) and the nucleophile are often highly effective. For example, chiral phosphoric acids can protonate the azetidine nitrogen while the phosphate (B84403) anion activates the nucleophile. rsc.org
Tuning Electronic and Steric Properties : The electronic properties of the ligand can be modified to enhance its catalytic activity, while steric modifications can be used to fine-tune the shape of the chiral pocket to improve enantioselectivity for a specific substrate. nih.gov
DFT calculations can be employed to reveal the detailed mechanism and the origins of enantioselectivity, guiding the rational design of new catalysts. nih.gov For example, by analyzing the transition state complexes, researchers can propose modifications to the catalyst structure—such as changing the substituents on the chiral backbone—to create a more selective system. This synergy between computational modeling and experimental synthesis accelerates the development of highly efficient and stereoselective reactions for producing valuable compounds like optically active this compound. nih.gov
Applications of 1 Benzoyl 2 Trifluoromethyl Azetidine in Complex Molecule Synthesis
Utilization as a Stereodefined Building Block
The well-defined stereochemistry of the azetidine (B1206935) ring is a crucial attribute, allowing chemists to introduce specific spatial arrangements into larger molecules. This control is fundamental in fields like medicinal chemistry, where stereoisomers can exhibit vastly different biological activities.
While direct incorporation into the total synthesis of natural products is an emerging area, the modification of existing natural products and biologically relevant molecules with trifluoromethyl-azetidine moieties has been demonstrated as a powerful strategy. researchgate.net These small, fluorinated heterocycles are of significant interest as building blocks for more complex structures and as active components in medicinal chemistry. researchgate.net This approach aims to create analogues that may possess enhanced or novel biological activities.
A key application lies in the synthesis of analogues for molecules like melanocortin-1 receptor (MC-1R) agonists and vesicular acetylcholine (B1216132) transporter (VAChT) inhibitors, where the azetidine ring serves as a bioisosteric replacement for other cyclic moieties, such as piperidine. researchgate.net The introduction of the 2-trifluoromethylazetidine scaffold is used to fine-tune physicochemical properties, which can improve metabolic stability and binding affinity. nih.govmdpi.com This strategy of using natural product scaffolds as a foundation for combinatorial chemistry helps generate screening libraries of "drug-like" compounds. researchgate.net
The 1-benzoyl-2-(trifluoromethyl)azetidine framework is a versatile precursor for a wide range of more complex heterocyclic systems. A significant methodological advancement involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) with reagents like benzyl (B1604629) chloroformate, which yields diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net This method provides access to azetidines with various substituents at the C3 position, which are themselves valuable for further synthetic elaboration. nih.gov
For instance, reacting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate produces 3-chloro-2-(trifluoromethyl)azetidines. nih.gov These chlorinated intermediates can be further modified. Palladium-catalyzed hydrogenolysis of related 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a route to cis-2,3-disubstituted N-Boc azetidines. nih.gov These transformations highlight how the core azetidine structure can be systematically built upon to generate a library of advanced, diversely functionalized heterocycles. nih.govresearchgate.net
| Starting Material | Reagent | Product | Significance |
|---|---|---|---|
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | Benzyl 3-chloro-2-(trifluoromethyl)azetidine-1-carboxylate | Provides access to functionalized 3-chloroazetidines. nih.gov |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic Anhydride (B1165640) | 2-(Trifluoromethyl)azetidin-3-ols | Yields valuable azetidin-3-ol (B1332694) scaffolds. nih.govresearchgate.net |
| 3-Aryl-2-(trifluoromethyl)-1-azabicyclobutane | Pd/C, H₂, Boc₂O | N-Boc-cis-3-aryl-2-(trifluoromethyl)azetidine | Stereoselective synthesis of cis-disubstituted azetidines. nih.gov |
Precursor to Biologically Relevant Scaffolds
Beyond simple derivatization, the strained four-membered ring of this compound can be strategically opened or used as a foundation to construct more elaborate, multi-cyclic systems that are of high interest in medicinal chemistry.
Spirocycles, which contain two rings connected by a single atom, are considered privileged scaffolds in drug discovery due to their three-dimensional nature. The 2-(trifluoromethyl)azetidine (B2671701) core has been successfully employed in the synthesis of such systems. One notable example involves the construction of a 2-azaspiro[3.4]octane ring system. researchgate.net The synthesis begins with a 3-chloro-2-(trifluoromethyl)azetidine derivative that possesses a strategically placed remote alkyne. A reductive radical cyclization reaction is then used to form the spirocyclic structure. researchgate.net This demonstrates the utility of functionalized trifluoromethyl-azetidines as key intermediates for accessing complex spiro-heterocycles. researchgate.net
Fused ring systems, where two rings share two or more atoms, are another important class of molecules in drug development. Derivatives of 2-(trifluoromethyl)azetidine serve as excellent starting points for these structures. For example, azetidine-fused 1,4-benzodiazepines have been synthesized through an intramolecular copper-catalyzed cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. The resulting fused polycyclic compounds can then undergo subsequent ring-opening of the four-membered azetidine ring to generate diverse, functionalized 1,4-benzodiazepine (B1214927) derivatives.
Another powerful method involves the palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes. This reaction proceeds stereoselectively to afford cis-2,3-disubstituted azetidines, which are versatile precursors for a variety of fused heterocyclic systems. nih.govresearchgate.net
| Starting Azetidine Derivative | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| 3-Chloro-2-(trifluoromethyl)azetidine with remote alkyne | Reductive Radical Cyclization | 2-Azaspiro[3.4]octane | researchgate.net |
| 1-(2-Bromobenzyl)azetidine-2-carboxamide | Intramolecular C–N Coupling | Azetidine-fused 1,4-Benzodiazepine | |
| 3-Aryl-2-trifluoromethyl-1-azabicyclobutane | Palladium-catalyzed Hydrogenolysis | cis-2,3-Disubstituted Azetidine | nih.govresearchgate.net |
Role in Methodological Development for Azetidine Chemistry
The synthesis and manipulation of this compound have spurred significant methodological innovations in the broader field of azetidine chemistry. The development of novel synthetic routes to access these strained rings is paramount, as they are often challenging to prepare. nih.govresearchgate.net
A prime example is the development of strain-release reactions using 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) as precursors. nih.govresearchgate.net These highly strained bicyclic compounds, despite the presence of a sterically demanding and electron-withdrawing trifluoromethyl group, can be effectively ring-opened to form a variety of substituted azetidines. nih.gov This methodology provides a new and versatile entry point to a class of compounds that was previously difficult to access. The reaction of ABBs with reagents such as benzyl chloroformate or trifluoroacetic anhydride showcases a robust method for producing 3-chloroazetidines and azetidin-3-ols, respectively. researchgate.net
Furthermore, the successful use of these azetidine derivatives in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, followed by hydrogenolysis, expands the toolkit available to synthetic chemists. nih.gov These developments not only provide access to new 2-(trifluoromethyl)azetidine building blocks but also enrich the entire repertoire of transformations applicable to strained heterocyclic systems. nih.govresearchgate.net
Catalytic Strategies Utilizing Azetidine Derivatives
While direct catalytic applications of this compound itself are not extensively documented, the broader class of azetidine derivatives is integral to a variety of catalytic strategies. The N-benzoyl group in this compound plays a crucial role in modulating the reactivity of the azetidine ring, influencing its participation in and interaction with catalytic systems.
One area where azetidine derivatives are pivotal is in catalyst-controlled divergent synthesis. For instance, rhodium-catalyzed reactions of diazo compounds with amines can lead to the formation of aziridinium (B1262131) ylides. These intermediates can be steered by the catalyst to selectively undergo rearrangement to either azetidines or piperidines. The electronic nature of the N-substituent is a key determinant in the reaction outcome. An N-benzoyl group, being electron-withdrawing, can influence the stability and subsequent reaction pathways of such intermediates.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of azetidine rings. Research has demonstrated that functionalized 1-azabicyclo[1.1.0]butanes, precursors to 2-(trifluoromethyl)azetidines, can undergo Suzuki-Miyaura and Sonogashira couplings. nih.gov Subsequent palladium-catalyzed hydrogenolysis of the resulting products provides access to diversely substituted azetidines. nih.gov The N-benzoyl group can serve as a protecting group during these transformations and can be later removed or modified, showcasing the synergy between the azetidine scaffold and catalytic methodologies.
The table below summarizes catalytic strategies relevant to the functionalization of azetidine precursors, which are applicable to derivatives like this compound.
| Catalytic Reaction | Catalyst System | Precursor/Substrate | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos | p-iodophenyl-azabicyclobutane | Phenyl-substituted azabicyclobutane | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | p-iodophenyl-azabicyclobutane | Alkynyl-substituted azabicyclobutane | nih.gov |
| Hydrogenolysis | Pd/C | 3-aryl-2-(trifluoromethyl)-1-azabicyclobutane | cis-2,3-disubstituted N-Boc azetidine | nih.gov |
Enabling New Synthetic Pathways to Trifluoromethylated Compounds
The true synthetic power of this compound lies in its potential as a versatile building block for constructing more complex molecules containing the trifluoromethyl group. The strained four-membered ring is predisposed to ring-opening reactions, providing access to a variety of functionalized acyclic compounds that are themselves valuable synthetic intermediates.
A primary route to N-acylated 2-(trifluoromethyl)azetidines involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with acylating agents. nih.gov For example, reaction with benzyl chloroformate yields N-(benzyloxycarbonyl)-2-(trifluoromethyl)azetidines. nih.gov By analogy, the use of benzoyl chloride would provide a direct route to this compound. These N-acyl derivatives can then be subjected to nucleophilic ring-opening reactions to generate a range of α-trifluoromethyl-γ-amino derivatives.
Moreover, the related β-lactam (azetidin-2-one) scaffold has proven to be a rich source for the synthesis of diverse trifluoromethylated compounds. Palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene in the presence of anilines furnishes α-(trifluoromethyl)-β-lactams. nih.govrsc.org These can be subsequently transformed into α-trifluoromethyl-β-amino acids and 2-trifluoromethyl-3-aminopropanols. nih.gov This highlights the general principle of using a four-membered ring containing a trifluoromethyl group as a template to build other valuable fluorinated molecules. The N-benzoyl group in this compound can direct the regioselectivity of ring-opening and provide a handle for further synthetic modifications.
The synthesis of complex natural products, such as Daphniphyllum alkaloids, often relies on the construction of intricate polycyclic systems. nih.gov While not directly employing this compound, the strategies often involve the use of heterocyclic building blocks to construct larger ring systems, a principle that could be extended to this fluorinated azetidine.
The following table outlines synthetic transformations of trifluoromethylated four-membered rings that enable access to other trifluoromethylated compounds.
| Starting Material | Reagent/Condition | Product | Potential Application | Ref. |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | N-Benzyloxycarbonyl-3-chloro-2-(trifluoromethyl)azetidine | Precursor to functionalized trifluoromethylated azetidines | nih.gov |
| 2-Bromo-3,3,3-trifluoropropene, Aniline, CO | Pd(OAc)₂ / RuPhos | α-(Trifluoromethyl)-β-lactam | Precursor to α-trifluoromethyl-β-amino acids and alcohols | nih.govrsc.org |
| α-(Trifluoromethyl)acrylic acid | Chiral Amine, Cyclization | Enantiopure α-(Trifluoromethyl)-β-lactam | Building block for asymmetric synthesis | nih.gov |
| 4-(Trifluoromethyl)azetidin-2-one | Ring Opening / Reduction | Trifluoromethylated aminopropanes | Scaffolds for medicinal chemistry | researchgate.net |
Future Directions and Emerging Research Avenues for 1 Benzoyl 2 Trifluoromethyl Azetidine Chemistry
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. While traditional methods for azetidine (B1206935) synthesis often rely on harsh reagents and multi-step procedures, emerging research focuses on more sustainable alternatives.
One promising avenue is the refinement of strain-release strategies, such as those involving 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These reactions can often be conducted under mild conditions. nih.gov Future work will likely focus on replacing traditional solvents with greener alternatives, such as water or bio-based solvents, and utilizing catalytic systems that can be recycled and reused. The development of one-pot procedures that minimize intermediate purification steps will also contribute to a more sustainable synthesis of 1-benzoyl-2-(trifluoromethyl)azetidine and its derivatives. organic-chemistry.org
The adoption of biocatalysis, using enzymes to perform key synthetic transformations, represents another frontier for the green synthesis of this compound. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, thereby reducing the need for protecting groups and hazardous reagents.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Use of Greener Solvents | Replacing chlorinated solvents with water, ethanol, or other bio-derived solvents in cyclization and functionalization steps. | Reduced toxicity and environmental impact. |
| Catalytic Methods | Employing recyclable catalysts for ring formation and functionalization. | Minimized waste and improved atom economy. |
| One-Pot Syntheses | Designing reaction sequences where multiple steps are performed in a single reaction vessel. | Reduced solvent usage, energy consumption, and waste generation. |
| Biocatalysis | Utilizing enzymes for stereoselective synthesis or functionalization. | High selectivity, mild reaction conditions, and reduced environmental footprint. |
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of the this compound scaffold is largely dictated by the interplay between the ring strain and the electronic effects of its substituents. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the azetidine ring, making it susceptible to nucleophilic attack. nih.govresearchgate.net
Future research will likely delve deeper into the regiospecific ring-opening of the N-benzoylated azetidine with a wider array of nucleophiles, including carbon, oxygen, nitrogen, and sulfur nucleophiles. nih.gov This could provide access to a diverse range of α-(trifluoromethyl)amines, which are valuable motifs in medicinal chemistry.
Furthermore, the electrophilic activation of the azetidine nitrogen, despite the electron-withdrawing nature of the benzoyl group, could trigger novel rearrangements and cycloaddition reactions. The [2+2] photocycloaddition, known as the aza Paternò–Büchi reaction, is an efficient method for synthesizing functionalized azetidines and could be further explored for constructing complex polycyclic systems containing the this compound core. rsc.org The development of new catalytic systems to control the stereochemical outcome of these transformations will be a key focus.
| Reactivity Pattern | Description | Potential Synthetic Outcomes |
| Nucleophilic Ring-Opening | Attack of a nucleophile at the C4 position, driven by the electron-withdrawing CF3 group. | Synthesis of diverse α-(trifluoromethyl)amines. |
| Electrophilic Activation | Activation of the azetidine nitrogen to induce ring-opening or rearrangements. | Access to novel functionalized acyclic and cyclic structures. |
| [2+2] Photocycloaddition | Reaction with alkenes to form bicyclic systems. | Construction of complex, polycyclic molecular architectures. |
| Strain-Release Driven Reactions | Utilizing the inherent ring strain to drive transformations such as rearrangements. nih.gov | Formation of larger ring systems or functionalized azetidines. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For the this compound system, computational modeling can provide deep insights into reaction mechanisms, transition states, and the factors governing stereoselectivity. nih.govresearchgate.net
Future applications of computational modeling will likely focus on:
Predicting Reaction Outcomes: Developing predictive models for the regioselectivity of ring-opening reactions with various nucleophiles.
Designing Novel Catalysts: In silico design of catalysts that can enhance the efficiency and selectivity of synthetic routes to this compound.
Understanding Reactivity: Elucidating the intricate electronic effects of the trifluoromethyl and benzoyl groups on the azetidine ring's stability and reactivity.
By integrating computational predictions with experimental work, researchers can accelerate the discovery of new reactions and optimize existing synthetic protocols, saving time and resources.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of these technologies into the synthesis of this compound is a promising future direction.
Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. This technology is well-suited for photochemical reactions, such as the aza Paternò–Büchi reaction, and for multistep sequences where intermediates are generated and consumed in a continuous stream.
Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, purifications, and analyses with minimal human intervention. rsc.org This high-throughput approach would be invaluable for creating libraries of this compound derivatives for biological screening and structure-activity relationship (SAR) studies.
| Technology | Application in this compound Chemistry | Key Advantages |
| Flow Chemistry | Continuous synthesis of the azetidine ring and its derivatives. | Enhanced safety, scalability, and precise control over reaction conditions. |
| Automated Synthesis | High-throughput synthesis of compound libraries based on the azetidine scaffold. | Increased efficiency, rapid exploration of chemical space, and improved reproducibility. |
Expansion of Synthetic Utility towards Underexplored Molecular Architectures
The unique three-dimensional structure of the this compound core makes it an attractive scaffold for the synthesis of novel and complex molecular architectures. Future research will likely focus on utilizing this building block to construct underexplored chemical space.
One area of interest is the synthesis of spirocyclic azetidines , where the azetidine ring is fused to another ring system at a single carbon atom. nih.gov These structures introduce conformational rigidity and novel exit vectors for molecular design, which can be advantageous in drug discovery.
Another promising direction is the incorporation of the this compound motif into macrocycles and peptides . nih.gov The constrained nature of the azetidine ring can be used to induce specific conformations in macrocyclic structures, which is crucial for their biological activity.
Furthermore, the development of methods to create fused polycyclic systems containing the azetidine ring will open up new avenues for the synthesis of complex natural product analogues and novel therapeutic agents. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 1-benzoyl-2-(trifluoromethyl)azetidine, and how do catalyst systems influence reaction efficiency?
Methodological Answer:
The synthesis of trifluoromethylated azetidines often involves transition-metal-catalyzed cross-coupling or cyclization reactions. For example, copper(I)/TMEDA catalytic systems with ligands like phenanthroline are effective for constructing trifluoromethyl-heterocycles via intramolecular annulation (e.g., forming benzimidazoles) . Ligand selection significantly impacts reaction efficiency: electron-rich ligands stabilize reactive intermediates, while bulky ligands reduce side reactions. Researchers should optimize catalyst loading (5–10 mol%) and reaction temperature (80–120°C) to balance yield and purity. Alternative routes may involve trifluoroacetimidoyl halides as precursors, where halogen substituents (Cl, Br, I) at specific positions influence reactivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- <sup>19</sup>F NMR : To confirm the presence and electronic environment of the trifluoromethyl group (δ ~ -60 to -70 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and azetidine ring vibrations.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C11H10F3NO, [M+H]<sup>+</sup> = 246.0845).
- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening reactions. The trifluoromethyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the azetidine β-carbon. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzymes requiring strained four-membered rings for inhibition . Researchers should validate computational predictions with kinetic studies (e.g., monitoring reaction progress via <sup>19</sup>F NMR) .
Advanced: What strategies resolve contradictions in reported biological activities of azetidine derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. To address this:
- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to confirm binding affinities.
- Purity Analysis : Employ HPLC-MS (>95% purity thresholds) to rule out side products.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, controlling for variables like solvent polarity or cell line specificity .
Example: Conflicting IC50 values in kinase inhibition studies may stem from divergent buffer systems or ATP concentrations .
Advanced: How can factorial design optimize reaction parameters for synthesizing this compound?
Methodological Answer:
A 2<sup>k</sup> factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity):
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 80°C | 120°C |
| Catalyst | 5 mol% | 10 mol% |
| Solvent | DMF | THF |
| Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 7.5 mol% catalyst in DMF/THF 3:1) to maximize yield while minimizing byproducts. This approach reduces experimental runs by 50% compared to one-factor-at-a-time (OFAT) . |
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N2) with molecular sieves to prevent hydrolysis of the azetidine ring.
- Light Sensitivity : Amber vials or foil-wrapped containers avoid photodegradation of the benzoyl group.
- Temperature : Long-term storage at -20°C in anhydrous DMSO or acetonitrile preserves integrity. Stability assays (HPLC at t = 0, 7, 30 days) quantify degradation products .
Advanced: What mechanistic insights explain the trifluoromethyl group’s effect on azetidine ring-opening reactions?
Methodological Answer:
The -CF3 group’s strong electron-withdrawing nature polarizes the azetidine ring, increasing electrophilicity at the β-carbon. Kinetic isotope effect (KIE) studies and Hammett plots reveal a concerted SN2-like mechanism in nucleophilic ring-opening. Computational studies show that -CF3 lowers the LUMO energy of the ring by ~1.5 eV, facilitating attack by nucleophiles like amines or thiols . Contrast with non-fluorinated analogs (e.g., methyl or phenyl substituents) highlights the unique reactivity imparted by trifluoromethyl .
Advanced: How is this compound used in chemical biology to probe enzyme functions?
Methodological Answer:
The compound serves as a covalent inhibitor scaffold:
- Activity-Based Protein Profiling (ABPP) : The azetidine ring’s strain enables selective labeling of serine hydrolases. Incubate with cell lysates, followed by click chemistry (CuAAC) with fluorescent tags for gel-based visualization.
- Fragment-Based Drug Discovery (FBDD) : Screen against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) to identify high-affinity binding fragments.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to optimize inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
